molecular formula C24H28N2O4 B2704035 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one CAS No. 903205-86-7

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one

Cat. No.: B2704035
CAS No.: 903205-86-7
M. Wt: 408.498
InChI Key: FFJNLLDPANECNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of the Chromen-4-One Core in Medicinal Chemistry

The chromen-4-one scaffold (2,3-dihydro-1-benzopyran-4-one) constitutes a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. This bicyclic system combines aromatic stability with keto-enol tautomerism, enabling diverse interactions with biological targets. The planar benzopyrone ring facilitates π-π stacking with aromatic amino acid residues, while the carbonyl group at position 4 serves as a hydrogen bond acceptor.

Structural modifications at key positions of the chromen-4-one core significantly influence pharmacological activity:

  • Position 2 : Methyl substitution enhances metabolic stability by sterically shielding reactive sites, as evidenced in comparative studies of flavanone derivatives.
  • Position 7 : Ethoxy-linked piperazine groups introduce basic nitrogen atoms, improving water solubility and enabling salt formation for enhanced bioavailability.
  • Position 3 : The 4-methoxyphenyl group provides electron-rich aromatic surfaces for hydrophobic interactions with target proteins, a design strategy validated in estrogen receptor modulators.

Chromen-4-one derivatives demonstrate broad therapeutic potential, with reported activities spanning anticancer, antimicrobial, and anti-inflammatory mechanisms. The core's adaptability is exemplified by its role in kinase inhibition (e.g., CDK2) through competitive ATP-binding site occupation, where the pyrone oxygen coordinates with Mg²+ ions.

Role of Piperazine Moieties in Bioactive Compound Design

The 4-methylpiperazine ethoxy side chain at position 7 introduces critical pharmacophoric features to the molecule. Piperazine derivatives exhibit unique physicochemical properties due to their six-membered diamine structure, which combines structural rigidity with hydrogen-bonding capacity. Key functional advantages include:

Property Impact on Bioactivity Structural Basis
Basicity (pKa ~9.5) Enhances water solubility at gastric pH Protonatable tertiary nitrogens
Conformational flexibility Adapts to diverse binding pockets Chair-to-boat ring interconversion
Hydrogen bond capacity Facilitates target interactions Dual H-bond donors/acceptors

The N-methyl group on the piperazine ring reduces first-pass metabolism by limiting cytochrome P450-mediated oxidation, a modification shown to improve oral bioavailability in CNS-targeted agents. Molecular dynamics simulations reveal that piperazine-containing compounds frequently adopt extended conformations in aqueous environments, promoting membrane permeability while maintaining intracellular target engagement.

Comparative analyses of piperazine analogs demonstrate enhanced G-protein-coupled receptor (GPCR) modulation compared to morpholine or piperidine derivatives, particularly in serotonin and dopamine receptor families. This suggests the compound may interact with neurotransmitter systems, though specific target validation requires further study.

Rationale for Methoxyphenyl and Methyl Substituents in Molecular Targeting

The 4-methoxyphenyl group at position 3 and methyl group at position 2 constitute strategic modifications to optimize target affinity and selectivity:

4-Methoxyphenyl Substituent

  • Electron-donating methoxy group (-OCH₃) increases π-electron density, enhancing interactions with aromatic residues in hydrophobic binding pockets.
  • Methoxy groups demonstrate favorable pharmacokinetic properties, with logP values (+0.7) balancing membrane permeability and aqueous solubility.
  • In estrogen-related receptors, 4-methoxyphenyl groups mediate selective binding through complementary van der Waals interactions with leucine-rich domains.

2-Methyl Group

  • Steric hindrance at position 2 prevents unwanted metabolic oxidation of the chromen-4-one core, as demonstrated in hepatic microsome stability assays.
  • Methyl substitution induces subtle conformational changes in the benzopyrone system, altering dipole moments and improving target selectivity over related kinases.
  • Comparative molecular field analysis (CoMFA) models indicate 2-methyl groups improve shape complementarity with ATP-binding pockets in protein kinases.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-17-23(18-4-6-19(28-3)7-5-18)24(27)21-9-8-20(16-22(21)30-17)29-15-14-26-12-10-25(2)11-13-26/h4-9,16H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJNLLDPANECNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between an appropriate phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like potassium carbonate.

    Attachment of the Piperazin-1-yl Ethoxy Group: The piperazin-1-yl ethoxy group can be attached via a nucleophilic substitution reaction using 2-(4-methylpiperazin-1-yl)ethanol and a suitable leaving group such as tosylate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base or electrophiles like alkyl halides in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the chromen-4-one core.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. A study demonstrated that 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was found to inhibit cell proliferation in various cancer lines, including breast and prostate cancer cells, suggesting its potential as a therapeutic agent against malignancies .

1.2 Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

Neuropharmacology

2.1 Potential Antidepressant Effects
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Preliminary studies indicate that it may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels in the brain. This positions the compound as a candidate for further investigation in the treatment of depression and anxiety disorders .

2.2 Neuroprotective Properties
Additionally, there is emerging evidence that this chromenone derivative may offer neuroprotective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound has been crucial for optimizing its pharmacological properties. Modifications to its chemical structure have been systematically studied to enhance its efficacy and reduce toxicity.

ModificationEffect on ActivityReference
Addition of halogen groupsIncreased potency against cancer cells
Alteration of piperazine substituentsEnhanced neuropharmacological effects
Variation in ethoxy chain lengthImproved solubility and bioavailability

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy
A clinical trial involving patients with advanced breast cancer showed that a regimen including this compound resulted in a significant reduction in tumor size compared to control groups .

Case Study 2: Neuroprotective Effects
In a model of Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation, suggesting its role as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Variations in the Ethoxy Side Chain

The 7-position ethoxy side chain is critical for AChE/BuChE dual inhibition. Substitutions on the terminal amine group significantly alter activity:

Compound Name Ethoxy Chain Substituent AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Key Feature
3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one 4-Methylpiperazin-1-yl 1.2 3.8 Enhanced PAS interaction
3-(4-Methoxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one (G1) Piperidin-1-yl 2.5 5.6 Lower activity due to lack of methyl group
3-(4-Methoxyphenyl)-7-(2-(2-methylpiperidin-1-yl)ethoxy)-4H-chromen-4-one (G2) 2-Methylpiperidin-1-yl 0.8 2.9 Improved steric fit in AChE active site
7-[2-(4-Acetylpiperazin-1-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one 4-Acetylpiperazin-1-yl N/A N/A Reduced basicity, potential for prodrug design

Key Findings :

  • The 4-methylpiperazine group (target compound) balances lipophilicity and hydrogen-bonding capacity, outperforming piperidine analogs (G1) .
  • Acetylation of the piperazine nitrogen () may reduce cytotoxicity but requires further biological evaluation.

Substituents on the Chromenone Core

Modifications at positions 2, 3, and 7 influence target selectivity and pharmacokinetics:

Compound Name Position 2 Position 3 Position 7 Substituent Molecular Weight Biological Note
Target Compound Methyl 4-Methoxyphenyl 2-(4-Methylpiperazin-1-yl)ethoxy 436.46 Dual AChE/BuChE inhibition
3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one.HBr (14) - 4-Hydroxyphenyl 2-(Piperidin-1-yl)ethoxy N/A Lower metabolic stability vs. methoxy
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one - 3,4-Dimethoxyphenyl 2-(4-Methylpiperazin-1-yl)ethoxy 497.41 Increased electron density for PAS binding
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one - - 4-(4-Methylpiperazin-1-yl)methyl N/A Substitution at position 4 alters target selectivity

Key Findings :

  • 4-Methoxyphenyl (target compound) offers optimal metabolic stability compared to hydroxylated analogs (e.g., compound 14) .
  • 3,4-Dimethoxyphenyl () may enhance binding but could increase off-target interactions due to higher lipophilicity.

Piperazine Derivatives in Structural Analogs

The 4-methylpiperazine group is a recurring motif in bioactive chromenones:

Compound Name Piperazine Modification Application/Activity Reference
Target Compound 4-Methylpiperazin-1-yl AChE/BuChE inhibition
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 4-Methylpiperazin-1-ylmethyl Antimicrobial activity (biofilm inhibition)
4-[3-(4-Benzyl-piperazin-1-yl)-propoxy]-7-methoxy-3-phenyl-chromen-2-one (4a) 4-Benzylpiperazin-1-yl Anticancer screening (in vitro)

Key Findings :

  • Methylpiperazine derivatives are preferred for CNS-targeted drugs due to their blood-brain barrier permeability .
  • Benzylpiperazine analogs () exhibit divergent activities, highlighting the role of aromatic substituents in target specificity.

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, characterized by a chromen-4-one core with various substituents, imparts significant biological activities that are currently under investigation. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one. The molecular formula is C24H28N2O4C_{24}H_{28}N_{2}O_{4}, with a molecular weight of approximately 420.49 g/mol. The compound features:

  • Chromene core : Essential for its biological activity.
  • Methoxyphenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Piperazinyl ethoxy group : May improve solubility and bioavailability.

The primary target of this compound is identified as the oxidoreductase enzyme. The interaction occurs mainly through hydrophobic interactions, where the aromatic moieties of the compound engage with the lipophilic residues within the enzyme's binding site.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Initial findings indicate cytotoxic effects against cancer cell lines, suggesting its role as a lead compound in cancer therapy development.

Table 1: Summary of Biological Activities

Activity TypeEvidence LevelPotential Applications
AntimicrobialModerateInfection treatment
Anti-inflammatoryPreliminaryTreatment of inflammatory diseases
AnticancerInitial findingsCancer therapy development

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated significant cell viability reduction at concentrations above 10 µM, indicating potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation using lipopolysaccharides (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of Chromen-4-one Core : Achieved via condensation reactions between phenolic derivatives and α,β-unsaturated carbonyl compounds.
  • Introduction of Methoxyphenyl Group : Utilizes Friedel-Crafts alkylation techniques.
  • Methylation : Carried out using methyl iodide in the presence of strong bases.

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one?

The synthesis typically involves multi-step reactions, including:

  • Mannich reactions to introduce amine-containing side chains (e.g., the 4-methylpiperazine group) to the chromen-4-one core .
  • Etherification using alkoxy precursors (e.g., 2-chloroethoxy derivatives) under basic conditions (e.g., NaH or K₂CO₃) to functionalize the 7-hydroxy position .
  • Purification via column chromatography and verification by HPLC or LC-MS to ensure >95% purity .

Q. How is the compound characterized structurally?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and packing interactions. For example, π-π stacking between aromatic rings is common in chromen-4-one derivatives .
  • Spectroscopic methods:
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy, piperazine groups).
    • IR spectroscopy to identify carbonyl (C=O) and ether (C-O-C) stretches .

Advanced Research Questions

Q. How can crystallographic disorder in the compound’s structure be resolved during refinement?

  • Use SHELXL for refinement, which handles partial occupancy and anisotropic displacement parameters. For example, highlights triclinic crystal systems (space group P1) with disorder in the 4-methylpiperazine side chain .
  • Apply TWIN/BASF commands in SHELXL to model twinning or overlapping electron density .

Q. What computational methods predict the compound’s biological activity?

  • Molecular docking: Dock the compound into target proteins (e.g., kinases or receptors) using AutoDock Vina or Schrödinger Suite. demonstrates antimicrobial activity via docking with bacterial enzymes .
  • QSAR models: Correlate substituent effects (e.g., methoxy vs. piperazine groups) with bioactivity data (e.g., IC₅₀ values) .

Q. How do solvent polarity and reaction temperature impact synthetic yield?

  • Solvent optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions for ether bond formation .
  • Temperature control: Reactions at 60–80°C improve piperazine incorporation while minimizing side products (e.g., hydrolysis of ethoxy groups) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in biological activity data across studies?

  • Validate assay conditions: Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. resazurin assays) .
  • Re-evaluate compound purity: Batch-to-batch variations in piperazine substitution ratios (e.g., 95:5 mixtures in ) may alter activity .

Q. What strategies resolve conflicting crystallographic data?

  • Cross-validate with spectroscopic data: Compare SC-XRD bond lengths with DFT-optimized geometries .
  • Use complementary techniques: Pair XRD with powder diffraction or solid-state NMR to confirm polymorphic forms .

Methodological Recommendations

Q. What analytical techniques are critical for quality control?

  • HPLC-MS: Detects impurities (e.g., unreacted precursors or oxidation byproducts) .
  • Elemental analysis: Confirms stoichiometry of C, H, N, especially for piperazine-containing derivatives .

Q. How can researchers optimize the compound’s solubility for in vitro assays?

  • Co-solvent systems: Use DMSO-water mixtures (≤1% DMSO) to prevent precipitation .
  • Salt formation: Convert the free base to a hydrochloride salt via HCl treatment .

Structural and Mechanistic Insights

Q. What intermolecular interactions stabilize the compound’s crystal lattice?

  • π-π stacking: Observed between chromen-4-one cores (3.5–4.0 Å spacing) .
  • Hydrogen bonding: Methoxy and piperazine groups form H-bonds with adjacent molecules or solvent .

Q. How does the 4-methylpiperazine side chain influence pharmacokinetics?

  • Enhanced solubility: The basic piperazine group improves aqueous solubility at physiological pH .
  • Metabolic stability: Methyl substitution on piperazine reduces oxidative metabolism by CYP450 enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.